REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][C@@H:10]([CH2:14][CH2:15][S:16][CH3:17])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C=O.[C:20](O[BH-](OC(=O)C)OC(=O)C)(=[O:22])C.[Na+].[OH-].[Na+]>C(Cl)Cl>[NH3:8].[CH3:20][OH:22].[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([CH3:20])[C@@H:10]([CH2:14][CH2:15][S:16][CH3:17])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3,4.5,7.8|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C[C@@H](NCC1)CCSC
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Stir for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir an additional 90 minutes
|
Duration
|
90 min
|
Type
|
EXTRACTION
|
Details
|
Extract with methylene chloride
|
Type
|
CUSTOM
|
Details
|
to give 0.947 g of the crude product
|
Type
|
WASH
|
Details
|
Silica gel chromatography, eluting with methylene chloride
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N.CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C[C@@H](N(CC1)C)CCSC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.906 g | |
YIELD: CALCULATEDPERCENTYIELD | 190.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |